molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7

N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B185052
CAS RN: 5417-52-7
M. Wt: 220.31 g/mol
InChI Key: ORCJVXMOXNZNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as Lidocaine, is a local anesthetic agent that is widely used in medical and dental practices. Lidocaine is a member of the amide class of local anesthetics, which work by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain.

Mechanism Of Action

Lidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents the influx of sodium ions into the cell and the subsequent depolarization of the nerve fiber.

Biochemical And Physiological Effects

Lidocaine has a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the reduction of inflammatory responses, and the modulation of ion channel activity. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Lidocaine is widely used in laboratory experiments as a local anesthetic agent. Its advantages include its rapid onset of action, its ability to provide long-lasting anesthesia, and its low toxicity. However, Lidocaine also has some limitations, including its potential to interfere with ion channel activity and its potential to interact with other drugs.

Future Directions

There are a number of future directions for research on Lidocaine. These include the investigation of its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on the development of new formulations of Lidocaine that are more effective and have fewer side effects. Finally, there is a need for more research on the safety and efficacy of Lidocaine in different patient populations, such as children and pregnant women.

Scientific Research Applications

Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental practices. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. More recently, Lidocaine has been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain.

properties

CAS RN

5417-52-7

Product Name

N-[4-(diethylamino)-2-methylphenyl]acetamide

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-5-15(6-2)12-7-8-13(10(3)9-12)14-11(4)16/h7-9H,5-6H2,1-4H3,(H,14,16)

InChI Key

ORCJVXMOXNZNAY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.1g (0.1 mole) of 4-acetamino-3-methyl-N-ethylaniline obtained in Example 1, Part C, and 100g of water were mixed, and, after 12.5g of diethyl sulfate were added dropwise thereto while stirring, the entire reaction system was stirred overnight at room temperature. Next, the reaction mixture was neutralized with sodium hydroxide and the crystals separated were recrystallized from methanol to obtain 11.5g of white crystals of 4-acetamino-3-methyl-(N,N-diethyl)aniline.
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4-acetamino-3-methyl-N-ethylaniline
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19.1 g
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12.5 g
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